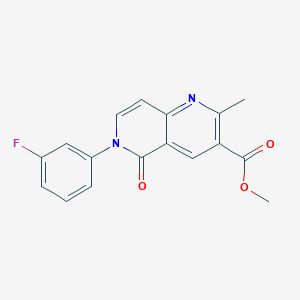![molecular formula C16H18N2O2S B4995560 N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4995560.png)
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-furamide, also known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It was first synthesized in the 1980s and has since been widely used in scientific research for its ability to block the activity of glutamate, a neurotransmitter that plays a crucial role in many physiological processes.
Wirkmechanismus
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-furamide acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA subtype. By binding to the receptor site, this compound prevents the binding of glutamate and thereby blocks the excitatory activity of the receptor. This mechanism of action makes this compound a valuable tool for studying the role of glutamate in various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to reduce seizure activity, protect against ischemic injury, and improve cognitive function. This compound has also been shown to modulate the release of other neurotransmitters, such as dopamine and serotonin, suggesting that it may have broader effects on brain function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-furamide is its high selectivity for the AMPA receptor, which allows researchers to specifically target this receptor subtype without affecting other glutamate receptors. This compound is also relatively stable and easy to use in experimental settings. However, one limitation of this compound is that it may not completely block AMPA receptor activity, particularly at high concentrations. Additionally, this compound has been shown to have off-target effects on other ion channels, which may complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-furamide and its role in glutamate signaling. One area of interest is the development of more potent and selective AMPA receptor antagonists, which may have improved therapeutic potential for neurological disorders. Another direction is the investigation of the downstream effects of AMPA receptor blockade, particularly on intracellular signaling pathways and gene expression. Finally, there is a need for further studies to elucidate the role of glutamate and its receptors in normal brain function and in the pathophysiology of neurological disorders.
Synthesemethoden
The synthesis of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-furamide involves several steps, starting with the reaction of 4-sec-butylphenylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-furoyl chloride to produce this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Wissenschaftliche Forschungsanwendungen
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-furamide has been used extensively in scientific research to investigate the role of glutamate in various physiological and pathological processes. It has been shown to be effective in blocking the activity of glutamate in animal models of epilepsy, stroke, and neurodegenerative diseases. This compound has also been used to study the mechanisms underlying synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
N-[(4-butan-2-ylphenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-11(2)12-6-8-13(9-7-12)17-16(21)18-15(19)14-5-4-10-20-14/h4-11H,3H2,1-2H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICLKXASKPDMNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B4995480.png)

![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4995487.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methyl-N-(2-nitrophenyl)benzenesulfonamide](/img/structure/B4995489.png)
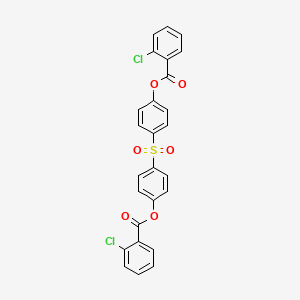
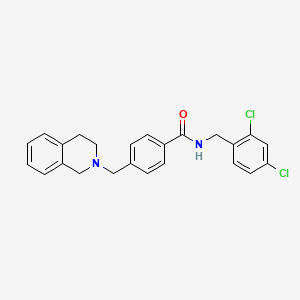
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol](/img/structure/B4995515.png)
![5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4995521.png)
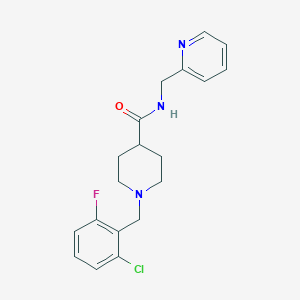
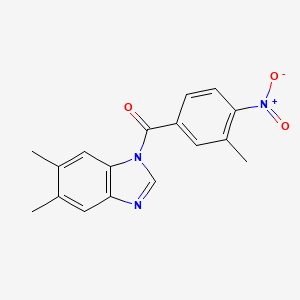
![2-[(3-fluorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B4995555.png)
![1-{3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indol-1-yl}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B4995561.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4995566.png)
